2-Methoxy-4-(nitromethyl)pyridine
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Overview
Description
2-Methoxy-4-(nitromethyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position and a nitromethyl group (-CH2NO2) at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(nitromethyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-methoxy-4-methylpyridine. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitromethyl group at the 4-position of the pyridine ring .
Another method involves the use of Grignard reagents to introduce the methoxy group at the 2-position of the pyridine ring, followed by nitration to add the nitromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(nitromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitromethyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(nitromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(nitromethyl)pyridine involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure but lacks the nitromethyl group.
4-Methoxypyridine: Similar structure but with the methoxy group at the 4-position.
2-Methoxy-4-methylpyridine: Similar structure but with a methyl group instead of a nitromethyl group.
Uniqueness
2-Methoxy-4-(nitromethyl)pyridine is unique due to the presence of both the methoxy and nitromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxy-4-(nitromethyl)pyridine |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-6(2-3-8-7)5-9(10)11/h2-4H,5H2,1H3 |
InChI Key |
UKMCJYYZMQBZJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C[N+](=O)[O-] |
Origin of Product |
United States |
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